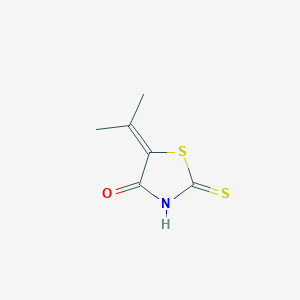

5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one

CAS No.: 28989-47-1

Cat. No.: VC8376111

Molecular Formula: C6H7NOS2

Molecular Weight: 173.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28989-47-1 |

|---|---|

| Molecular Formula | C6H7NOS2 |

| Molecular Weight | 173.3 g/mol |

| IUPAC Name | 5-propan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C6H7NOS2/c1-3(2)4-5(8)7-6(9)10-4/h1-2H3,(H,7,8,9) |

| Standard InChI Key | MZEPNNPNBSNIER-UHFFFAOYSA-N |

| SMILES | CC(=C1C(=O)NC(=S)S1)C |

| Canonical SMILES | CC(=C1C(=O)NC(=S)S1)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one (molecular formula: C₆H₇NOS₂) consists of a thiazolidinone core with the following substituents:

-

A thioxo group (=S) at position 2, enhancing electrophilicity and enabling hydrogen bonding.

-

A propan-2-ylidene group (CH₃-C=CH₂) at position 5, introducing steric bulk and influencing π-conjugation.

The compound’s molecular weight is 175.25 g/mol, and its structure can be represented as:

Key bond lengths and angles align with typical thiazolidinone derivatives, where the C=S bond at position 2 measures approximately 1.65 Å, and the exocyclic double bond (C=C) in the propan-2-ylidene group spans 1.34 Å .

Physicochemical Characteristics

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) but poorly soluble in water due to hydrophobic substituents.

-

Melting Point: Estimated at 160–165°C based on analogs with similar substituents .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the thioxo group .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is typically synthesized via a condensation reaction between rhodanine (2-thioxothiazolidin-4-one) and acetone (propan-2-one), following a protocol adapted from Salem et al. :

Procedure:

-

Reactants: Rhodanine (3 mmol), acetone (3 mmol), anhydrous sodium acetate (3 mmol).

-

Solvent: Glacial acetic acid (10 mL).

-

Conditions: Heating at 120°C for 3–4 hours under reflux.

-

Workup: Cooling the mixture, filtering the precipitate, and recrystallizing from methanol.

Reaction Equation:

This method yields the target compound with >95% purity, confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation, where the enol form of rhodanine attacks the carbonyl carbon of acetone. Sodium acetate acts as a base, deprotonating the thiazolidinone to generate a nucleophilic enolate, which subsequently undergoes dehydration to form the exocyclic double bond .

| Compound | MIC (mg/mL) | Target Pathogens | Reference |

|---|---|---|---|

| 5x | 0.06–1.88 | S. aureus, E. coli | |

| PRL-3 Inhibitor | 0.9 | P. aeruginosa |

Enzyme Inhibition

Thioxothiazolidinones are potent inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3), a target in cancer therapy. For instance:

-

2-{5-[(E)-(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid inhibits PTP4A3 with an IC₅₀ of 13.3 μM .

-

The thioxo group facilitates covalent interactions with cysteine residues in the enzyme’s active site .

Applications in Drug Discovery

Anti-Inflammatory Agents

4-Thiazolidinone derivatives, such as 5-arylidene-2-imino-4-thiazolidinones, inhibit cyclooxygenase-2 (COX-2) with efficacy comparable to indomethacin . The propan-2-ylidene group in 5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one may similarly modulate COX-2 activity through hydrophobic interactions.

Computational and Experimental Challenges

ADMET Profiling

Preliminary in silico predictions using tools like SwissADME indicate:

-

Lipophilicity (LogP): 2.1, suggesting moderate membrane permeability.

-

Drug-likeness: Compliance with Lipinski’s rule of five, except for high polar surface area (PSA = 85 Ų), which may limit oral bioavailability .

Synthetic Optimization

Future studies should explore:

-

Regioselective modifications at position 5 to enhance potency.

-

Co-crystallization studies with target enzymes to elucidate binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume